molecular formula C11H11F2NO2 B2783819 N-[[3-(Difluoromethoxy)phenyl]methyl]prop-2-enamide CAS No. 2361640-96-0

N-[[3-(Difluoromethoxy)phenyl]methyl]prop-2-enamide

Cat. No. B2783819
M. Wt: 227.211
InChI Key: OXEGWCQUGCEDLB-UHFFFAOYSA-N
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Description

“N-[[3-(Difluoromethoxy)phenyl]methyl]prop-2-enamide” is a chemical compound. However, there is limited information available about this specific compound1. It’s important to note that the compound has a similar structure to “[3-(Difluoromethoxy)phenyl]methanamine hydrochloride”, which has a molecular weight of 209.622.



Synthesis Analysis

The synthesis of “N-[[3-(Difluoromethoxy)phenyl]methyl]prop-2-enamide” is not readily available in the literature. However, related compounds such as “3-(Difluoromethoxy)phenol” and “[3-(difluoromethoxy)phenyl]methanamine hydrochloride” are commercially available32, which could potentially be used as starting materials in the synthesis of the target compound.



Molecular Structure Analysis

The molecular structure of “N-[[3-(Difluoromethoxy)phenyl]methyl]prop-2-enamide” is not directly available. However, related compounds such as “prop-2-enamide” have been analyzed4. The molecular formula of “prop-2-enamide” is C9H15N3O3, with an average mass of 213.234 Da4.



Chemical Reactions Analysis

There is no specific information available on the chemical reactions involving “N-[[3-(Difluoromethoxy)phenyl]methyl]prop-2-enamide”. However, the compound contains functional groups such as an amide and an aromatic ring, which are known to undergo various chemical reactions.



Physical And Chemical Properties Analysis

The physical and chemical properties of “N-[[3-(Difluoromethoxy)phenyl]methyl]prop-2-enamide” are not directly available. However, related compounds such as “prop-2-enamide” have been analyzed4. The molecular formula of “prop-2-enamide” is C9H15N3O3, with an average mass of 213.234 Da4.


Safety And Hazards

The safety and hazards associated with “N-[[3-(Difluoromethoxy)phenyl]methyl]prop-2-enamide” are not known due to the lack of available literature.


Future Directions

The future directions for the study of “N-[[3-(Difluoromethoxy)phenyl]methyl]prop-2-enamide” could include a detailed investigation of its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. This would require extensive laboratory work and possibly collaboration with researchers in the field of organic chemistry.


properties

IUPAC Name

N-[[3-(difluoromethoxy)phenyl]methyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F2NO2/c1-2-10(15)14-7-8-4-3-5-9(6-8)16-11(12)13/h2-6,11H,1,7H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXEGWCQUGCEDLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCC1=CC(=CC=C1)OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[[3-(Difluoromethoxy)phenyl]methyl]prop-2-enamide

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